molecular formula C14H24N4O3S B6979240 2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine

2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine

Cat. No.: B6979240
M. Wt: 328.43 g/mol
InChI Key: UJDSFPNINDMVJW-UHFFFAOYSA-N
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Description

2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine is a complex organic compound that features a piperidine ring, a pyrazole moiety, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-17-14(5-7-16-17)22(19,20)18-8-3-2-4-12(18)13-10-11(15)6-9-21-13/h5,7,11-13H,2-4,6,8-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSFPNINDMVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCCCC2C3CC(CCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the oxane ring. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

    Sulfonylation: The pyrazole ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Formation of the Oxane Ring: This can be done through cyclization reactions involving diols or other suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or thiols in basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Azides or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as a strong electron-withdrawing group, potentially affecting the compound’s reactivity and binding affinity. The piperidine and pyrazole rings may contribute to the compound’s ability to interact with biological macromolecules, influencing pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine: can be compared with other sulfonyl piperidine derivatives and pyrazole-containing compounds.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in having a pyrazole ring but differs in the presence of a morpholine ring instead of piperidine and oxane rings.

Uniqueness

  • The combination of a piperidine ring, a pyrazole moiety, and an oxane ring in this compound is unique and may confer distinct biological activities not seen in simpler analogs.
  • The presence of the sulfonyl group can significantly alter the compound’s electronic properties, making it a valuable scaffold for drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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